
1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea involves the inhibition of certain enzymes and signaling pathways in the body. This inhibition leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells. The exact mechanism of action is still under investigation, but studies have shown promising results.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea has various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, making it an effective tool for studying these pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful dosing and handling are required to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea is a promising compound with potential applications in scientific research. Its high potency and specificity make it an effective tool for studying various enzymes and signaling pathways. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea involves the reaction of cyclopropylmethylamine and 3-isothiocyanato-1,1-dioxothiolane in the presence of a base. The resulting compound is then treated with urea to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea has been studied for its potential applications in scientific research. One of the major areas of research is its use as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c12-9(10-5-7-1-2-7)11-8-3-4-15(13,14)6-8/h7-8H,1-6H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMMKJVFUFSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

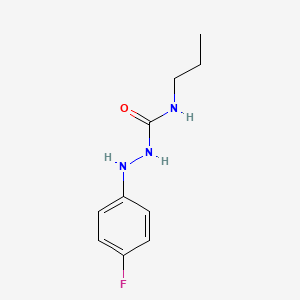
![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)

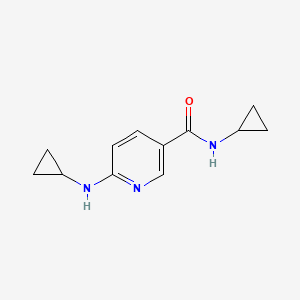
![2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)
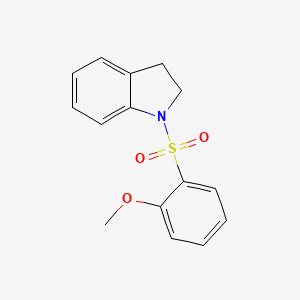
![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
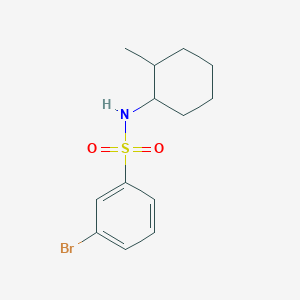
![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)
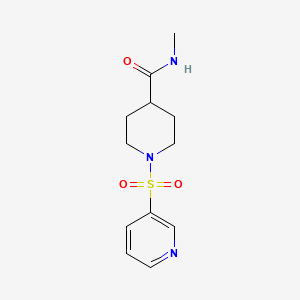

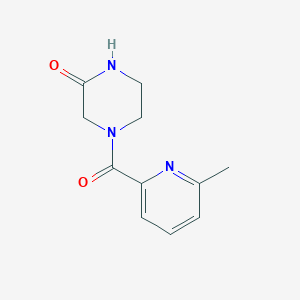
![5-(1-Chloroethyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529103.png)